molecular formula C10H17F2NO4 B6190467 (4R)-4-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid CAS No. 2648862-74-0

(4R)-4-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid

Cat. No.: B6190467
CAS No.: 2648862-74-0
M. Wt: 253.24 g/mol
InChI Key: QQMVIXDQPWLOKT-ZCFIWIBFSA-N
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Description

“(4R)-4-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid” is a type of amino acid derivative. It is characterized by a tert-butoxycarbonyl (Boc) protective group . The Boc group is a common protective group used in organic synthesis, particularly in the synthesis of peptides and amino acids .


Synthesis Analysis

The synthesis of such compounds often involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a Boc protective group attached to an amino acid moiety. The Boc group is a bulky, non-polar, and lipophilic group that can protect the amino group during peptide synthesis .


Chemical Reactions Analysis

In the context of peptide synthesis, the Boc group can be removed under acidic conditions, allowing the free amino group to participate in peptide bond formation . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Mechanism of Action

The Boc group serves as a protective group in peptide synthesis. It prevents the amino group from reacting prematurely during the synthesis process. Once the peptide synthesis is complete, the Boc group can be removed to reveal the free amino group .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Specific safety and hazard information would depend on the exact nature of the compound and should be obtained from the relevant safety data sheets .

Future Directions

The use of Boc-protected amino acids and their derivatives continues to be an active area of research, particularly in the field of peptide synthesis . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of the properties and behavior of these compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4R)-4-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid involves the protection of the amine group, followed by the introduction of the difluoropentanoic acid moiety, and finally deprotection of the amine group.", "Starting Materials": [ "tert-butyl carbamate", "5,5-difluoropentanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "diisopropylethylamine (DIPEA)", "dichloromethane (DCM)", "methanol", "triethylamine (TEA)", "acetic acid", "sodium hydroxide (NaOH)", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl carbamate using DCC and DMAP in DCM", "Introduction of the difluoropentanoic acid moiety by reacting the protected amine with 5,5-difluoropentanoic acid, DIPEA, and DCC in DCM", "Deprotection of the amine group by treatment with methanol and TEA in DCM", "Acidification of the reaction mixture with acetic acid", "Extraction of the product with DCM", "Washing of the organic layer with water", "Drying of the organic layer with NaOH", "Evaporation of the solvent to obtain the desired product" ] }

CAS No.

2648862-74-0

Molecular Formula

C10H17F2NO4

Molecular Weight

253.24 g/mol

IUPAC Name

(4R)-5,5-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13-6(8(11)12)4-5-7(14)15/h6,8H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-/m1/s1

InChI Key

QQMVIXDQPWLOKT-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(F)F

Purity

95

Origin of Product

United States

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